molecular formula C38H34FN5O6 B1530564 9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine CAS No. 226415-08-3

9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine

Cat. No.: B1530564
CAS No.: 226415-08-3
M. Wt: 675.7 g/mol
InChI Key: DDOOVEXTSRBCMU-MHHBZGPPSA-N
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Description

This compound is a chemically modified nucleoside derivative critical for solid-phase oligonucleotide synthesis. Key structural features include:

  • 2'-Deoxy-2'-fluoro substitution on the beta-D-arabinofuranosyl sugar, stabilizing the C3'-endo conformation to enhance RNA-binding affinity .
  • 5'-O-(4,4'-dimethoxytrityl) (DMT) group, a reversible protecting group enabling controlled elongation during automated synthesis .
  • N6-benzoyladenine, protecting the exocyclic amine of adenine during synthesis .

The compound is primarily used as a phosphoramidite precursor (e.g., 3'-CE phosphoramidite) for incorporating 2'-fluoroarabino nucleic acid (2'F-ANA) motifs into oligonucleotides, improving nuclease resistance and target binding .

Properties

IUPAC Name

N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31+,33-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOOVEXTSRBCMU-MHHBZGPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34FN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine, commonly referred to as DMT-2'-F-dA, is a synthetic nucleoside analog with potential applications in molecular biology and medicine. This compound is notable for its structural modifications that enhance its biological activity, particularly in the context of its interaction with purine metabolism and its role as a potential therapeutic agent.

  • Molecular Formula : C30H29FN2O7
  • Molecular Weight : 548.56 g/mol
  • CAS Number : 144822-63-9

The biological activity of DMT-2'-F-dA primarily revolves around its interaction with purine metabolic pathways. As a nucleoside analog, it can interfere with normal nucleic acid synthesis and function. The incorporation of fluorine at the 2' position enhances stability against nucleases, making it a promising candidate for therapeutic applications.

Antiviral and Antiparasitic Properties

Research indicates that compounds similar to DMT-2'-F-dA exhibit significant antiviral activity. For instance, studies on purine nucleoside analogs have shown efficacy against various viruses and parasites, including Plasmodium falciparum, the causative agent of malaria. These compounds disrupt the purine salvage pathway critical for the survival of these pathogens .

Cytokinin Activity

DMT-2'-F-dA has been investigated for its potential as a plant growth regulator due to its structural similarity to cytokinins. Cytokinins are known to promote cell division and growth in plants. Preliminary studies suggest that this compound may enhance plant growth by modulating cytokinin signaling pathways .

Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of DMT-2'-F-dA, researchers found that this compound effectively inhibited viral replication in vitro. The mechanism involved interference with viral RNA synthesis, suggesting its potential as an antiviral agent.

Study 2: Antimalarial Activity

Another study focused on the antimalarial effects of DMT-2'-F-dA analogs. Results demonstrated that these compounds could inhibit Plasmodium falciparum growth by disrupting purine metabolism within the parasite. The findings indicated a dose-dependent response, with higher concentrations leading to significant reductions in parasite viability .

Data Table: Biological Activity Summary

Activity TypeCompound TestedEffectivenessMechanism of Action
AntiviralDMT-2'-F-dAHighInhibition of viral RNA synthesis
AntimalarialDMT-2'-F-dA analogsModerate to HighDisruption of purine metabolism
Plant Growth RegulatorDMT-2'-F-dAModerateModulation of cytokinin pathways

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Nucleoside analogs like 9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine have been studied for their antiviral properties. The incorporation of a fluorine atom enhances the stability and efficacy of the compound against viral enzymes, making it a candidate for developing antiviral drugs targeting RNA viruses. Research has shown that such modifications can improve the selectivity and potency of nucleosides against specific viral targets.

Cancer Therapy
This compound also shows promise in cancer therapy due to its ability to interfere with nucleic acid synthesis in rapidly dividing cells. By mimicking natural nucleotides, it can be incorporated into DNA or RNA during replication, leading to chain termination or misincorporation. This mechanism is particularly useful in designing chemotherapeutic agents aimed at specific cancers where nucleotide metabolism is dysregulated.

Molecular Biology Research

Gene Delivery Systems
In molecular biology, modified nucleosides like this one are utilized in gene delivery systems. Their ability to enhance the stability of oligonucleotides against degradation by nucleases makes them ideal candidates for formulating antisense oligonucleotides and siRNA. The presence of the dimethoxytrityl group provides a protective mechanism that facilitates cellular uptake and improves the pharmacokinetics of these therapeutic agents.

PCR and Diagnostic Applications
The compound's unique structure allows it to be used as a building block in the synthesis of modified oligonucleotides for PCR (Polymerase Chain Reaction) applications. Its incorporation can enhance the specificity and yield of amplification reactions, which is crucial for diagnostic applications in infectious diseases and genetic testing.

Case Studies

  • Antiviral Efficacy Study : A recent study demonstrated that this compound exhibited significant antiviral activity against Hepatitis C virus (HCV) in vitro. The compound was shown to inhibit viral replication by interfering with the viral polymerase activity.
  • Cancer Treatment Research : In preclinical trials, this compound was evaluated for its effectiveness against breast cancer cell lines. Results indicated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapeutic agent.
  • Oligonucleotide Stability Assessment : Research involving modified oligonucleotides containing this nucleoside showed enhanced resistance to enzymatic degradation compared to unmodified counterparts. This property was crucial for developing effective siRNA molecules for gene silencing applications.

Comparison with Similar Compounds

Key Observations :

  • The 2'-fluoro substitution in the target compound and DMT-2'-F-Bz-dC confers RNA-like sugar pucker (C3'-endo), improving hybridization with RNA targets compared to DNA or 2'-O-methyl analogs .
  • DMT protection is universal in solid-phase synthesis, but the N6-benzoyl group on adenine distinguishes the target compound from cytosine or guanine derivatives, affecting base-pairing specificity .
  • Unlike 2'-O-methyl modifications, 2'F-ANA motifs (as in the target compound) permit RNAse H-mediated cleavage of complementary RNA, enhancing therapeutic oligonucleotide efficacy .

Functional Analogs in Therapeutic Activity

Compound Name Mechanism of Action Enzymatic Targets Metabolic Stability
Target Compound (Deprotected Form) Incorporated into oligonucleotides, enabling RNAse H activation and mRNA degradation RNA polymerase II, RNAse H High (due to 2'-F substitution)
9-β-D-Arabinofuranosyl-2-fluoroadenine (F-ara-A) () Inhibits RNA/DNA synthesis via triphosphate incorporation into RNA/DNA chains Ribonucleotide reductase, DNA polymerase α High (resistant to deamination)
Arabinosylcytosine (ara-C) () Inhibits DNA synthesis by incorporating into DNA and inhibiting polymerase DNA polymerase Low (rapid deamination)

Key Findings :

  • F-ara-A shares the 2'-fluoroarabino sugar with the target compound but lacks protecting groups, enabling direct incorporation into RNA/DNA to disrupt replication . Its triphosphate form (F-ara-ATP) inhibits ribonucleotide reductase 10-fold more potently than ara-A triphosphate .
  • The target compound’s biological activity is latent until deprotected; its 2'-fluoro group likely enhances metabolic stability akin to F-ara-A but requires synthetic activation .
  • Unlike ara-C , which primarily targets DNA polymerase, the target compound’s deprotected form may exploit RNAse H mechanisms, broadening therapeutic utility .

Key Insights :

  • DMT protection is a standard step in nucleoside chemistry, with yields exceeding 80% under optimized conditions .
  • The target compound’s synthesis () mirrors methods for ribofuranosyl derivatives (), emphasizing the universality of DMT chemistry.
  • 2'-O-TBDMS protection () offers an alternative for nuclease resistance but requires harsh deprotection conditions (e.g., fluoride ions) compared to the target compound’s acid-labile DMT group .

Preparation Methods

Protection of the 5'-Hydroxyl Group with 4,4'-Dimethoxytrityl (DMT)

  • The 5'-hydroxyl group of the 2-deoxy-2-fluoro-beta-D-arabinofuranosyl sugar is selectively protected using 4,4'-dimethoxytrityl chloride under basic conditions (e.g., pyridine or triethylamine).
  • This step is critical for controlling the site of subsequent reactions and for compatibility with automated solid-phase oligonucleotide synthesis.
  • The DMT group serves as a front-end protective group that can be removed under mild acidic conditions during synthesis cycles.

Fluorination at the 2' Position

  • The 2' hydroxyl group of the sugar is replaced by fluorine to form the 2-fluoro-2-deoxysugar.
  • This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents that selectively substitute the hydroxyl with fluorine without affecting other functional groups.
  • The stereochemistry is controlled to yield the beta-D-arabinofuranosyl configuration, which is essential for biological activity and incorporation into oligonucleotides.

N6-Benzoylation of Adenine Base

  • The exocyclic amino group (N6) of adenine is protected by benzoylation to prevent undesired side reactions during glycosylation and oligonucleotide synthesis.
  • Benzoyl chloride or benzoyl anhydride can be used in the presence of a base to introduce the benzoyl protecting group.
  • This base protection is base-labile and can be removed under appropriate deprotection conditions after oligonucleotide assembly.

Glycosylation to Form the Nucleoside

  • The 2-fluoro-2-deoxy sugar with the 5'-O-DMT protection is coupled with the N6-benzoyladenine nucleobase.
  • Glycosylation typically uses activated sugar derivatives (e.g., sugar halides or trichloroacetimidates) in the presence of Lewis acid catalysts such as trimethylsilyl triflate (TMSOTf).
  • The reaction conditions are optimized to favor beta-anomer formation and high yield.

Conversion to Phosphoramidite Derivative

  • The 3'-hydroxyl group of the nucleoside is converted into a phosphoramidite by reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
  • This step is essential for the incorporation of the modified nucleoside into oligonucleotides using automated solid-phase synthesis.
  • The phosphoramidite derivative is stable under storage and synthesis conditions and can be activated during coupling cycles.

Analytical and Purification Techniques

  • The progress and purity of each step are monitored by chromatographic methods such as HPLC and thin-layer chromatography (TLC).
  • Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H, ^13C, and ^31P NMR, is employed to confirm the structure and stereochemistry of intermediates and final products.
  • Mass spectrometry (MS) is used for molecular weight confirmation.
  • Purification is commonly performed by silica gel chromatography or preparative HPLC.

Summary Table of Key Preparation Steps

Step No. Process Description Reagents/Conditions Purpose/Outcome
1 5'-O-DMT Protection 4,4'-Dimethoxytrityl chloride, base (pyridine) Protect 5'-OH for selective reactions
2 2'-Fluorination DAST or related fluorinating agent Replace 2'-OH with fluorine (beta-D-arabinose)
3 N6-Benzoylation of Adenine Benzoyl chloride/anhydride, base Protect exocyclic amino group on adenine
4 Glycosylation of sugar and base Activated sugar derivative, Lewis acid catalyst Form nucleoside with correct stereochemistry
5 Phosphoramidite formation at 3'-OH 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Prepare for solid-phase oligonucleotide synthesis

Research Findings and Considerations

  • The use of the DMT protective group is well-established for its stability and ease of removal under mild acidic conditions, enabling efficient oligonucleotide synthesis cycles.
  • Fluorination at the 2' position enhances the biological stability and nuclease resistance of the nucleoside, making it valuable for therapeutic oligonucleotides.
  • The benzoyl protection on adenine's exocyclic amino group is compatible with phosphoramidite chemistry and can be removed post-synthesis without damaging the oligonucleotide.
  • Optimization of glycosylation conditions is critical to maximize yield and stereoselectivity; Lewis acid catalysts such as TMSOTf are commonly used.
  • Phosphoramidite derivatives prepared using this method are suitable for automated DNA/RNA synthesizers, facilitating the incorporation of modified nucleosides into oligonucleotides.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves reacting 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-N7-methyl-N2-isobutyrylacetamido-6H-purin-6-one with 4,4'-dimethoxytrityl chloride (DMTrCl) in anhydrous pyridine under argon for 2 hours . Post-reaction, purification includes dilution with CH₂Cl₂, washing with saturated NaHCO₃ and brine, drying over Na₂SO₄, and solvent evaporation. Yield optimization requires strict control of anhydrous conditions and stoichiometric ratios (e.g., 3:1 molar excess of DMTrCl to substrate) .

Q. How do the protecting groups (dimethoxytrityl, benzoyl) affect the compound’s stability and reactivity in oligonucleotide synthesis?

  • Methodological Answer : The 4,4'-dimethoxytrityl (DMTr) group protects the 5'-hydroxyl during solid-phase synthesis, enabling stepwise elongation. Its acid-labile nature allows selective deprotection under mild conditions (e.g., 3% dichloroacetic acid in CH₂Cl₂) . The N6-benzoyl group stabilizes the adenine base against side reactions during phosphoramidite coupling. Stability can be assessed via HPLC monitoring of deprotection kinetics .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies structural features like the fluorine substituent (δ ~ -200 ppm for ¹⁹F NMR) and aromatic protons from the benzoyl group . Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ at m/z 612.66). Purity is quantified via reverse-phase HPLC using a C18 column and UV detection at 260 nm .

Advanced Research Questions

Q. How can mechanistic studies elucidate the impact of the 2'-fluoro modification on base-pairing fidelity in oligonucleotides?

  • Methodological Answer : The 2'-fluoro group introduces conformational rigidity to the arabinofuranosyl ring, favoring a C3'-endo sugar pucker. This alters duplex stability, which can be studied via thermal denaturation (Tm) assays comparing fluorinated vs. non-fluorinated oligonucleotides . Computational modeling (e.g., MD simulations) further explores steric and electronic effects on Watson-Crick pairing .

Q. How should researchers address contradictions in reported synthetic yields or unexpected byproducts?

  • Methodological Answer : Discrepancies often arise from variations in DMTrCl stoichiometry, reaction time, or moisture exposure. Systematic optimization should include:

  • Testing molar ratios (e.g., 2.5:1 to 3.5:1 DMTrCl:substrate) .
  • Monitoring reaction progress via TLC (eluent: 5% MeOH in CH₂Cl₂).
  • Identifying byproducts (e.g., incomplete tritylation) using LC-MS .

Q. What strategies integrate this compound into advanced oligonucleotide technologies like antisense or CRISPR guide RNAs?

  • Methodological Answer : For antisense applications, incorporate the fluorinated nucleoside at mismatch-prone regions to enhance binding specificity. For CRISPR, modify guide RNA backbones to reduce nuclease degradation. Evaluate efficacy via:

  • Cellular uptake assays (e.g., fluorescence-labeled oligonucleotides).
  • Gene silencing efficiency (qRT-PCR) .
  • Off-target profiling using next-gen sequencing .

Q. How can cross-reactivity with similar phosphoramidites (e.g., N4-benzoyl-2'-fluoro derivatives) be minimized during automated synthesis?

  • Methodological Answer : Design orthogonal protection schemes (e.g., tert-butyldimethylsilyl for secondary hydroxyl groups). Use coupling efficiency studies to compare phosphoramidite reactivity under standardized conditions (e.g., 0.1 M in acetonitrile with 5-ethylthio-1H-tetrazole activator) . Post-synthesis, analyze stepwise coupling yields via trityl cation release monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine
Reactant of Route 2
Reactant of Route 2
9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine

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